molecular formula C17H17NO4 B5633711 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide CAS No. 332922-64-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide

Cat. No. B5633711
CAS RN: 332922-64-2
M. Wt: 299.32 g/mol
InChI Key: YKNRTTIADBCIMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide”, often involves complex chemical processes. For instance, compounds like 3-methoxybenzamide derivatives have been synthesized through various methods, including the acylation reaction of aminophenols and benzoylchlorides in specific solvents. The synthesis was started by the reaction of N -2,3-dihydrobenzo [1,4]-dioxin-6-amine ( 1) with 4-methylbenzenesulfonyl chloride ( 2) in the presence of 10% aqueous Na 2 CO 3 .


Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for understanding their chemical behavior and potential applications. X-ray diffraction studies, along with DFT calculations, have been used to determine the crystal structures, demonstrating the significance of intermolecular interactions in defining the molecular geometry of these compounds.


Chemical Reactions Analysis

Benzamide derivatives participate in various chemical reactions, highlighting their versatile chemical properties. For example, Rh (III)-catalyzed chemodivergent annulations have been explored, showing the reactivity of such compounds under different conditions.


Physical And Chemical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of these compounds. Techniques like single crystal X-ray diffraction and DFT calculations provide insights into the physical characteristics of benzamide derivatives, affecting their solubility and stability.

Mechanism of Action

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide” exerts its effects by activating the N- (2,3-dihydro-1,4-benzodioxin-6-yl)-4- [methyl (methylsulfonyl)amino]benzamide pathway, which is a ligand-activated transcription factor that regulates the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation.

Future Directions

Based on the above-mentioned biological activities of sulfonamides and benzodioxane containing compounds, current study was designed to synthesize new sulfonamides amalgamated with 1,4-benzodioxane heterocycle to act as antibacterial agents. The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-2-20-14-5-3-4-12(10-14)17(19)18-13-6-7-15-16(11-13)22-9-8-21-15/h3-7,10-11H,2,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNRTTIADBCIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301208696
Record name N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301208696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202481
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide

CAS RN

332922-64-2
Record name N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332922-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301208696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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